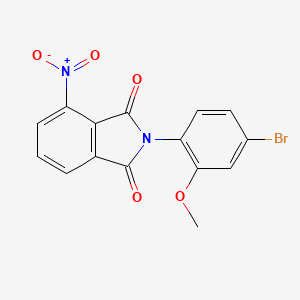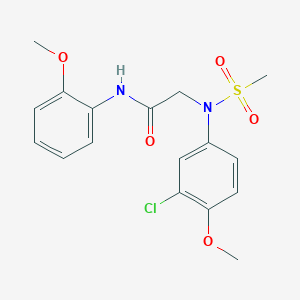
2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione
概要
説明
2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromine atom, a methoxy group, and a nitro group attached to an isoindole-dione core, making it a subject of interest for researchers in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxyphenol to produce 4-bromo-2-methoxyphenol . This intermediate is then subjected to nitration to introduce the nitro group, resulting in 4-bromo-2-methoxy-5-nitrophenol . The final step involves the cyclization of this intermediate with phthalic anhydride under acidic conditions to form the isoindole-dione core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Conversion of the nitro group to an amino group, resulting in 2-(4-Amino-2-methoxyphenyl)-4-nitroisoindole-1,3-dione.
Oxidation: Formation of carboxylic acid derivatives.
科学的研究の応用
2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione has several applications in scientific research:
作用機序
The mechanism of action of 2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The bromine and methoxy groups contribute to the compound’s ability to bind to specific enzymes or receptors, modulating their activity and resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
Uniqueness
2-(4-Bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione stands out due to its isoindole-dione core, which imparts unique chemical and biological properties. This core structure is less common compared to other similar compounds, making it a valuable target for research and development in various scientific fields.
特性
IUPAC Name |
2-(4-bromo-2-methoxyphenyl)-4-nitroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O5/c1-23-12-7-8(16)5-6-10(12)17-14(19)9-3-2-4-11(18(21)22)13(9)15(17)20/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXBFLGUHUSUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N~1~-[4-(acetylamino)phenyl]-N~2~-(4-chlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542590.png)
![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B3542598.png)
![N-{1-(1-azepanylcarbonyl)-2-[4-(methylthio)phenyl]vinyl}-2-furamide](/img/structure/B3542603.png)
![N-[4-(AMINOSULFONYL)PHENYL]-4-(2-PYRIDYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE](/img/structure/B3542607.png)
![4-isopropyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3542623.png)
![N-[4-(4-methyl-5-{[2-oxo-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B3542624.png)
![ethyl 4-(3-{(E)-[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B3542639.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-1-(2-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3542645.png)
![4-[methyl(phenylsulfonyl)amino]-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B3542650.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-N-isopropylbenzamide](/img/structure/B3542656.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]ethyl (4-methylphenoxy)acetate](/img/structure/B3542672.png)
![3-[3-(4-Methoxyphenyl)-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrazol-1-yl]propanoic acid](/img/structure/B3542687.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542695.png)
